

The Solubility Profile of 5-Methoxyoxindole: A Guide for Researchers

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Compound of Interest

Compound Name: 5-Methoxyoxindole

CAS No.: 7699-18-5

Cat. No.: B1300890

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Introduction

5-Methoxyoxindole (CAS: 7699-18-5) is a pivotal heterocyclic compound belonging to the oxindole family.^{[1][2]} Its structural scaffold is a recurring motif in a multitude of biologically active molecules and serves as a critical intermediate in the synthesis of pharmaceutical agents. The methoxy group at the 5-position, coupled with the oxindole core, imparts unique electronic and physicochemical properties that are leveraged in drug discovery and development.^{[1][3]} However, the successful application of **5-methoxyoxindole** in both synthetic chemistry and biological assays is fundamentally governed by its solubility characteristics.

This technical guide offers a comprehensive analysis of the solubility of **5-methoxyoxindole** in various solvent systems. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present available qualitative and quantitative data, and provide detailed, field-proven protocols for the empirical determination of its solubility. This document is designed

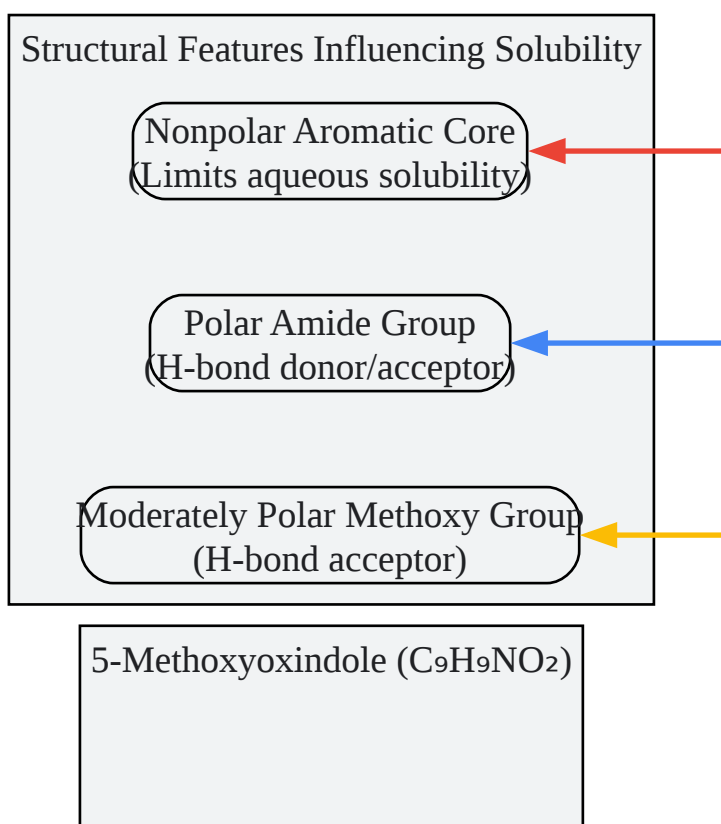
to equip researchers, chemists, and formulation scientists with the necessary knowledge to effectively handle, dissolve, and deploy this versatile compound in their work.

Section 1: Theoretical Principles of Solubility

The solubility of a molecule is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational principle: a solute will dissolve best in a solvent that has a similar polarity.^[4] The structure of **5-methoxyoxindole** features distinct regions of varying polarity, which are key to understanding its behavior.

- **Nonpolar Core:** The bicyclic system, composed of a benzene ring fused to a pyrrole ring, is predominantly aromatic and nonpolar. This large hydrophobic surface area limits solubility in highly polar solvents like water.
- **Polar Functionalities:** The molecule contains two key polar groups:
 - **Amide Group (-C(=O)NH-):** The lactam moiety is highly polar. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
 - **Methoxy Group (-OCH₃):** The ether oxygen is a hydrogen bond acceptor, contributing moderate polarity to the molecule.

This combination of a large nonpolar core with specific hydrogen-bonding functionalities predicts that **5-methoxyoxindole** will exhibit poor aqueous solubility but will be readily soluble in organic solvents that can effectively solvate both its polar and nonpolar regions. Polar aprotic solvents, which can accept hydrogen bonds and have high dipole moments, are expected to be particularly effective.^[4]



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Caption: Molecular structure and key functional regions of **5-Methoxyoxindole**.

Section 2: Solubility Data Summary

Empirical data confirms the predictions derived from the molecular structure. **5-Methoxyoxindole** is generally characterized by its low solubility in aqueous solutions and good solubility in several common organic solvents. For biological applications, multi-component solvent systems are often required to achieve desired concentrations.

Solvent/System	Solvent Class	Reported Solubility	Source(s)
Aqueous Solvents			
Water	Polar Protic	Insoluble / Sparingly soluble	[5][6]
Phosphate-Buffered Saline (PBS)	Aqueous Buffer	Low (requires co-solvents for significant concentration)	[7][8]
Organic Solvents			
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High (up to 100 mg/mL with sonication for related 5-methoxyindole)	[9]
Methanol	Polar Protic	Soluble	[5][6]
Acetone	Polar Aprotic	Soluble (a 5% solution is clear)	[5][10]
Chloroform	Nonpolar	Soluble	[6]
Co-Solvent Systems (for in vivo studies)			
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Multi-component	≥ 2.5 mg/mL (for related 5-methoxyindole)	[5][9]

Section 3: Protocol for Experimental Solubility Determination

To ensure reliable and reproducible data in a research setting, determining the thermodynamic equilibrium solubility is crucial. The shake-flask method is the gold standard for this purpose due to its accuracy and reliability.[11][12]

Objective:

To determine the equilibrium solubility of **5-methoxyoxindole** in a selected solvent at a controlled temperature.

Materials & Equipment:

- **5-Methoxyoxindole** (solid powder)
- Solvent of interest (e.g., PBS pH 7.4, Acetone)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm , chemically compatible, e.g., PTFE)
- Calibrated pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) with UV detector or LC-MS/MS system

Step-by-Step Methodology:

- Preparation of Supersaturated Solution:
 - Accurately weigh an amount of **5-methoxyoxindole** powder that is known to be in excess of its expected solubility and add it to a glass vial.
 - Pipette a precise volume of the desired solvent (e.g., 2 mL) into the vial. The goal is to create a slurry where undissolved solid is clearly visible.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

- Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours.[13] This extended time ensures the system reaches a true thermodynamic equilibrium between the solid and dissolved states.
- Phase Separation:
 - After incubation, remove the vials and allow the excess solid to settle by gravity.
 - To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).[14]
 - Carefully withdraw an aliquot of the clear supernatant using a pipette. For an additional purification step, pass this supernatant through a 0.22 μm syringe filter into a clean collection vial.[4] This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.
- Quantification:
 - Prepare a standard calibration curve for **5-methoxyoxindole** on the HPLC or LC-MS/MS system using solutions of known concentrations.
 - Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample using the validated analytical method to determine the precise concentration of **5-methoxyoxindole**. [14]
- Calculation:
 - Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.
 - Express the final solubility in standard units, such as mg/mL or μM .

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Section 4: Field-Proven Insights for Drug Development

Stock Solution Preparation and Storage

For most in vitro biological assays, stock solutions of **5-methoxyoxindole** are prepared in 100% DMSO.[9] Due to the potential for DMSO to be hygroscopic, using a fresh, unopened bottle is recommended to achieve maximum solubility.[9]

- Protocol: Weigh the desired amount of **5-methoxyoxindole** and add the calculated volume of DMSO. Aid dissolution using gentle warming and/or sonication.
- Storage: To maintain compound integrity, aliquot the stock solution into single-use volumes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) stability.[5] Avoid repeated freeze-thaw cycles.

Addressing Low Aqueous Solubility in Assays

The low intrinsic aqueous solubility of **5-methoxyoxindole** is a critical consideration. When diluting a DMSO stock solution into an aqueous buffer for an assay, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. However, this can cause the compound to precipitate.

- Causality: The dramatic change in solvent polarity upon dilution reduces the compound's solubility, leading to precipitation and an inaccurate test concentration.
- Mitigation Strategies:
 - Solubilizing Excipients: For in vivo studies, formulation vehicles containing co-solvents (PEG300), surfactants (Tween-80), or complexing agents (cyclodextrins) are essential to maintain solubility and bioavailability.[5][9]
 - Kinetic vs. Thermodynamic Solubility: High-throughput screening often measures kinetic solubility, where a DMSO solution is added to a buffer and solubility is assessed after a short incubation (e.g., 1.5 hours).[13] This value can be higher than the true thermodynamic solubility but is often more representative of conditions in rapid in vitro assays. Be aware of which solubility type is relevant to your experiment.

Conclusion

5-Methoxyoxindole is a compound of significant interest with a solubility profile characterized by poor aqueous solubility and good solubility in polar aprotic and protic organic solvents. This behavior is a direct consequence of its molecular structure, which combines a large nonpolar scaffold with distinct polar, hydrogen-bonding functional groups. For researchers and drug development professionals, a thorough understanding of these characteristics is paramount. The use of co-solvents like DMSO for stock solutions and complex formulation vehicles for in vivo work is standard practice. Employing robust, validated methods like the shake-flask protocol for determining equilibrium solubility ensures the generation of high-quality, reliable data, which is the bedrock of successful research and development.

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